molecular formula C17H22N4O4S B10972917 methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate

methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate

Cat. No.: B10972917
M. Wt: 378.4 g/mol
InChI Key: NYMYCWIEGIJFAT-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a pyrazole moiety, and various functional groups

Preparation Methods

The synthesis of METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the pyrazole moiety and other functional groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The functional groups attached to the thiophene and pyrazole rings can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other thiophene and pyrazole derivatives. Compared to these, METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H22N4O4S/c1-8-11(4)26-16(13(8)17(24)25-6)19-15(23)14(22)18-7-12-9(2)20-21(5)10(12)3/h7H2,1-6H3,(H,18,22)(H,19,23)

InChI Key

NYMYCWIEGIJFAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCC2=C(N(N=C2C)C)C)C

Origin of Product

United States

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